Brevicarine

Description

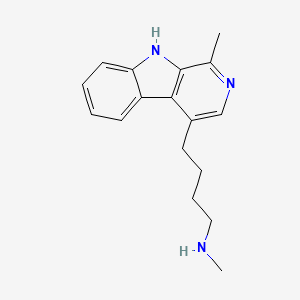

Structure

2D Structure

3D Structure

Properties

CAS No. |

25978-39-6 |

|---|---|

Molecular Formula |

C17H21N3 |

Molecular Weight |

267.37 g/mol |

IUPAC Name |

N-methyl-4-(1-methyl-9H-pyrido[3,4-b]indol-4-yl)butan-1-amine |

InChI |

InChI=1S/C17H21N3/c1-12-17-16(14-8-3-4-9-15(14)20-17)13(11-19-12)7-5-6-10-18-2/h3-4,8-9,11,18,20H,5-7,10H2,1-2H3 |

InChI Key |

OMGIBPZQATWNBX-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C2=C1NC3=CC=CC=C32)CCCCNC |

Canonical SMILES |

CC1=NC=C(C2=C1NC3=CC=CC=C32)CCCCNC |

Appearance |

Solid powder |

Other CAS No. |

25978-39-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

evicarine brevikarin |

Origin of Product |

United States |

Natural Occurrence and Biogenetic Investigations of Brevicarine

Botanical and Other Biological Sources of Brevicarine Isolation

This compound has been identified and isolated from a variety of natural sources, highlighting its distribution across different biological kingdoms.

One of the primary and most well-documented sources of this compound is the sedge Carex brevicollis DC. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netresearchgate.netresearchgate.net This plant, widely distributed in Central and South-Eastern Europe, contains several alkaloids, with this compound and (S)-brevicolline being the two main components. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netresearchgate.net this compound was first isolated from Carex brevicollis in 1967. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netresearchgate.netresearchgate.net Chemical analyses have reported a high content of β-carboline alkaloids, up to 2% of dry matter, in the stems, leaves, and inflorescences of this species, with brevicolline (B1239659) being the major alkaloid and this compound present to a lesser extent. researchgate.netunirioja.es

Beyond Carex brevicollis, this compound has been detected in a range of other natural sources. These include Tambourissa ficus, a Mauritian endemic fruit beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com, and the seeds of Asparagus racemosus (Linn) beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net. This compound has also been found in a mixture extract of Phellinus linteussmilax corbularia and Phellinus linteussmilax glabra beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net. The presence of this compound in such diverse organisms suggests potentially widespread biosynthetic capabilities or ecological interactions leading to its accumulation.

Here is a table summarizing some of the natural sources of this compound:

| Source | Organism Type | Reference(s) |

| Carex brevicollis DC | Plant (Sedge) | beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netresearchgate.netresearchgate.net |

| Tambourissa ficus | Plant (Fruit) | beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com |

| Asparagus racemosus (Linn) seeds | Plant (Seed) | beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net |

| Phellinus linteussmilax corbularia extract | Fungus/Plant | beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net |

| Phellinus linteussmilax glabra extract | Fungus/Plant | beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net |

Identification of this compound in Carex brevicollis DC

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of β-carboline alkaloids, including this compound, is an active area of research. While the complete pathway for this compound is still being elucidated, proposed biogenetic relationships and some mechanistic insights have been reported.

Experiments investigating the synthesis of this compound from (S)-brevicolline and their biogenetic relationship suggest that (S)-brevicolline could serve as a biosynthetic intermediate of this compound in plants. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org Brevicolline itself is a β-carboline alkaloid whose β-carboline unit has been confirmed to be derived from tryptophan and pyruvic acid in Carex brevicollis DC. unigoa.ac.in Studies involving the introduction of labeled precursors, such as DL-[2-14C] tryptophan, into Carex brevicollis have resulted in the isolation of radioactive brevicolline, supporting its derivation from tryptophan. unigoa.ac.in

Detailed enzymatic transformations specifically for this compound biosynthesis are not extensively detailed in the provided search results. However, research into the biosynthesis of other natural products, including other alkaloids, highlights the role of enzymatic reactions in complex molecular synthesis. beilstein-journals.orgnih.govnih.govworktribe.comrsc.orgvapourtec.com Enzymatic transformations are known for their high chemo-, regio-, and enantioselectivity, often utilizing mild conditions. rsc.orgvapourtec.com Studies on the synthesis of this compound and brevicolline have explored various chemical routes, including those that attempt to mimic proposed biogenetic steps or utilize intermediates with suggested biogenetic relevance. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netacs.orgbeilstein-journals.org For instance, synthetic approaches have investigated the conversion of brevicolline to this compound. beilstein-journals.orgclockss.org Further research is needed to fully characterize the specific enzymes and steps involved in the in vivo biosynthesis of this compound.

Proposed Biogenetic Relationships (e.g., with Brevicolline as an Intermediate)

Ecological Role of this compound in Producer Organisms

Here is a table showing alkaloid concentrations in Carex brevicollis:

| Alkaloid | Concentration Range (g kg–1 dry matter) | Primary Location in Plant | Reference(s) |

| Brevicolline | 0.224 to 2.863 | Stems, leaves, inflorescences | researchgate.netunirioja.es |

| This compound | Present to a lesser extent than brevicolline | Stems, leaves, inflorescences | researchgate.netunirioja.es |

The production of these alkaloids might also be influenced by factors such as eco-physiological and environmental conditions, phenological stage, and potential interactions with fungal endophytes. researchgate.netunirioja.es Research suggests that non-systemic fungal endophytes in Carex brevicollis may influence the content of brevicolline, indicating a potential role of plant-endophyte interactions in alkaloid production. unirioja.es

Advanced Synthetic Strategies for Brevicarine and Its Analogues

Methodologies for the Total Synthesis of Brevicarine

Total synthesis approaches aim to construct this compound from simpler, readily available starting materials. This requires the formation of the β-carboline ring system and the precise attachment of the butanamine side chain at the C4 position.

Pioneering Approaches to this compound Synthesis

Early efforts towards the synthesis of this compound laid the groundwork for subsequent, more advanced methodologies. The first total synthesis of this compound involved a sequence starting from indole (B1671886) and 1-methylpiperidone. This route included N-alkylation, ring-opening, removal of a benzylthiocarbonyl moiety, Beckmann rearrangement of an oxime intermediate, cyclization to form the β-carboline derivative, followed by dehydrogenation and debenzylation. The product was isolated as a dihydrochloride (B599025) salt nih.gov. Another early multistep synthesis commenced from nitrovinylindole researchgate.net.

Development of Scalable and Versatile Synthetic Routes

More recent synthetic strategies have focused on developing routes that are not only efficient but also scalable and versatile, allowing for the synthesis of this compound and a range of analogues beilstein-journals.orgbeilstein-journals.org.

Utilization of Aromatic Triflate Key Intermediates

A significant advancement in the synthesis of β-carboline alkaloids, including this compound, has been the utilization of aromatic triflate key intermediates beilstein-journals.orgbeilstein-journals.org. A versatile key triflate intermediate, such as 1-methyl-9H-β-carbolin-4-yl trifluoromethanesulfonate, has been developed. This intermediate allows for the introduction of various substituents at the C4 position of the β-carboline scaffold through cross-coupling reactions beilstein-journals.orgbeilstein-journals.org.

Application of Cross-Coupling Reactions for β-Carboline Functionalization

Cross-coupling reactions have proven to be powerful tools for functionalizing the β-carboline core in the synthesis of this compound and its analogues beilstein-journals.orgbeilstein-journals.org. The use of aromatic triflate intermediates enables the application of various cross-coupling methodologies. For instance, a Sonogashira reaction of a β-carbolin-4-yl triflate with an appropriately substituted alkyne can introduce the necessary carbon chain that is later transformed into the butanamine side chain of this compound beilstein-journals.org. Suzuki-Miyaura cross-coupling has also been employed in β-carboline synthesis for coupling bromoindoles with boronic acids . These reactions provide a flexible way to attach diverse groups to the β-carboline scaffold beilstein-journals.orgbeilstein-journals.org.

Multistep Reaction Sequences in this compound Total Synthesis

The total synthesis of this compound typically involves a sequence of multiple chemical transformations. One reported multistep synthesis starts from nitrovinylindole researchgate.net. Another approach involves the condensation of indole with 1-methylpiperidone, followed by a series of reactions including N-alkylation, ring opening, functional group manipulations, rearrangement, cyclization, dehydrogenation, and debenzylation nih.gov. A more recent total synthesis utilizes an aromatic triflate intermediate and incorporates cross-coupling reactions to build the this compound structure beilstein-journals.orgbeilstein-journals.org. These sequences highlight the complexity involved in constructing the β-carboline framework and appending the required side chain.

Semisynthetic Routes to this compound from Isolated Natural Precursors

In addition to total synthesis, semisynthetic routes to this compound have been developed, starting from isolated natural precursors. The first semi-synthetic access to this compound was achieved through a few-step transformation starting from brevicolline (B1239659), another alkaloid isolated from Carex brevicollis. Heating (S)-brevicolline in benzoyl chloride resulted in the opening of the pyrrolidine (B122466) ring and N-benzoylation. Subsequent debenzoylation and catalytic hydrogenation of the C=C double bond in the side chain afforded this compound beilstein-journals.orgresearchgate.netbeilstein-journals.org. This approach leverages the structural similarity between brevicolline and this compound, offering an alternative route to the target compound beilstein-journals.orgresearchgate.net.

Stereoselective Synthesis of this compound and Related β-Carboline Scaffolds

Stereoselective synthesis aims to produce a desired stereoisomer with high purity, a critical aspect for many biologically active compounds. For β-carboline scaffolds, including that of this compound, achieving control over stereochemistry during synthesis is paramount.

Development of Chiral Catalysis in β-Carboline Synthesis

Chiral catalysis plays a significant role in the enantioselective synthesis of β-carbolines and related structures like tetrahydro-β-carbolines. These catalysts, possessing inherent chirality, can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Research in this area has explored various chiral catalytic systems.

One approach involves the use of chiral phosphoric acids in photocatalytic enantioselective C-H functionalization of β-carbolines. This method allows for the direct construction of C1 aminoalkylated β-carbolines with high enantioselectivity from readily available starting materials. nih.gov

Organocatalytic asymmetric Pictet-Spengler reactions have also emerged as a powerful method for directly accessing chiral tetrahydro-β-carboline skeletons. rsc.org Additionally, asymmetric transfer hydrogenation using Noyori-type catalysts has been applied to synthesize chiral tetrahydro-β-carbolines. rsc.org Tandem catalytic systems, such as those combining rhodium(II) and chiral squaramide relay catalysis, have been developed for the enantioselective synthesis of dihydro-β-carbolines through C-H insertion and aza-Michael reactions. acs.org

Alkaloids like brevicolline (a related β-carboline alkaloid), cinchonidine, and cinchonine (B1669041) have been explored as organocatalysts for asymmetric induction in multicomponent reactions yielding spirooxindole derivatives. mdpi.com While the enantioselectivity in some initial applications was moderate to good, these studies provide valuable insights for the design of improved chiral inductors. mdpi.com

Asymmetric Approaches to this compound Core Structures

Asymmetric synthesis strategies specifically targeting the this compound core involve methods that establish the required stereocenters during the construction of the molecule. Given that this compound itself does not possess a chiral center in its core β-carboline structure but rather in the appended butanamine chain, asymmetric approaches often focus on installing the stereochemistry in the side chain or utilizing chiral building blocks.

Studies on stereoselective approaches to β-carboline derivatives have investigated the transformation of these compounds into optically active entities, analyzing the diastereomeric and enantiomeric excesses of the resulting products. researchgate.netresearchgate.net These studies have explored methods such as asymmetric reduction of harmalan (B1223116) acylated with chiral auxiliaries. researchgate.net

While a recent total synthesis of racemic brevicolline (a closely related alkaloid with a chiral center) has been reported utilizing an Au-catalyzed hydroamination followed by reduction to a chiral intermediate, specific detailed asymmetric syntheses solely focused on establishing the stereochemistry of the this compound side chain were not extensively detailed in the search results. researchgate.net However, the broader development of asymmetric methods for β-carbolines provides a foundation for such targeted approaches. rsc.orgacs.orgthieme-connect.com

Rational Design and Chemical Synthesis of this compound Analogues

The rational design and synthesis of this compound analogues are driven by the desire to explore the structure-activity relationships of this class of compounds and to potentially develop derivatives with enhanced or altered properties. acs.orgijrrjournal.com This involves systematic modifications of the this compound structure and the development of synthetic routes to access these modified compounds.

Strategies for Structural Modification of the β-Carboline Core

Strategies for modifying the β-carboline core of this compound analogues include introducing substituents at different positions of the tricycle. A key intermediate, an aromatic triflate, has been successfully utilized to introduce substituents at position 4 of the β-carboline scaffold through cross-coupling reactions, such as the Sonogashira reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach offers a versatile route to access a range of C4-substituted β-carbolines. nih.gov

Other general methods for synthesizing the β-carboline scaffold that can be adapted for analogue synthesis include condensation reactions of tryptamines with carboxylic acids or aldehydes (like the Pictet-Spengler reaction), followed by oxidation. mdpi.com Transition metal-catalyzed procedures, such as Pd-catalyzed coupling reactions, also offer routes to functionalized β-carbolines. mdpi.com Microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles is another reported method for accessing the β-carboline motif. mdpi.com

Exploration of Substituent Effects on Synthetic Outcomes

The nature and position of substituents on the β-carboline core and the appended side chain can significantly influence the outcome of synthetic reactions. nih.govthieme-connect.com While specific data on substituent effects directly related to this compound synthesis were not prominently featured, studies on the synthesis of other β-carboline analogues provide relevant insights.

For instance, in the synthesis of 1-aryl-β-carbolines via Suzuki cross-coupling, the efficiency of the reaction can be affected by the steric congestion of the aryl boronic acid substituent. acs.org Different catalytic conditions and microwave irradiation have been employed to improve yields with sterically hindered substrates. acs.org

Furthermore, the methylation pattern on the indole nitrogen of β-carboline analogues has been shown to have complex effects on biological activity, which implies that such modifications can also influence synthetic strategies and potentially the stability or reactivity of intermediates. acs.org Studies on substituent effects in other ring systems, such as the impact of heteroatom substitution on base pair stability and polymerase recognition, highlight the general principle that substituent identity and position are critical determinants of molecular properties and reactivity. nih.gov

Characterization of Novel and Unexpected Products from this compound Synthesis

During synthetic endeavors towards this compound and its analogues, the formation of novel and sometimes unexpected products can occur. The characterization of these products is crucial for understanding reaction mechanisms and exploring new synthetic pathways or potential new compounds.

In attempts to synthesize brevicolline from a β-carboline intermediate coupled with N-methylpyrrole, trials to saturate the pyrrole (B145914) ring under various conditions led to unexpected reactions. beilstein-journals.orgbeilstein-journals.org These included the reduction of ring A of the β-carboline skeleton or trifluoroethylation of the pyrrole moiety. beilstein-journals.orgbeilstein-journals.org These unexpected outcomes resulted in the synthesis of new β-carboline derivatives structurally related to this compound and brevicolline. beilstein-journals.orgnih.gov

Detailed characterization using techniques such as NMR spectroscopy is essential to confirm the structures of synthesized compounds, including both target molecules like this compound and any novel or unexpected byproducts. beilstein-journals.orgbeilstein-journals.orgnih.gov For example, detailed 1H and 13C NMR data have been assigned for synthetic this compound base and its dihydrochloride salt to confirm their structures. researchgate.net The characterization of these novel compounds can reveal interesting and potentially useful derivatives for further research. beilstein-journals.orgnih.gov

Table 1: Spectroscopic Data for Synthetic this compound

| Atom No. | 1H NMR (DMSO-d6, 600 MHz), δ | 13C NMR (DMSO-d6, 150 MHz), δ |

| 1 | – | 140.1 |

| 1' | 2.72 (s, 3H) | 20.4 |

| 2 | – | – |

| 3 | 7.99 (s, 1H) | 137.7 |

| 4 | – | 129.0 |

| ... | ... | ... |

| (Selected data based on search results researchgate.net) |

Table 2: Spectroscopic Data for Synthetic this compound Dihydrochloride Salt

| Atom No. | 1H NMR (DMSO-d6, 600 MHz), δ | 13C NMR (DMSO-d6, 150 MHz), δ |

| 1 | – | 140.3 |

| 1' | 2.74 (s, 3H) | 20.2 |

| 2 | – | – |

| 3 | 8.03 (s, 1H) | 137.4 |

| 4 | – | 128.4 |

| ... | ... | ... |

| (Selected data based on search results researchgate.net) |

Structural Elucidation and Advanced Analytical Methodologies in Brevicarine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique in organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the electronic environment of individual nuclei. researchgate.netjchps.com High-resolution NMR, including both one-dimensional (1D) and two-dimensional (2D) experiments, is crucial for the unambiguous assignment of signals and confirmation of the brevicarine structure. researchgate.netscielo.org.zanih.gov

Detailed Proton and Carbon-13 NMR Assignments

Detailed assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is fundamental to confirming the structure of this compound. ¹H NMR spectra provide information on the different types of protons, their chemical environments (indicated by chemical shift, δ), and their connectivity (indicated by splitting patterns and coupling constants, J). jchps.comuwimona.edu.jm ¹³C NMR spectroscopy reveals the different carbon environments within the molecule, with distinct signals appearing for each unique carbon atom. savemyexams.comlibretexts.org

Studies have reported assigned ¹H and ¹³C NMR data for this compound base and its dihydrochloride (B599025) salt. researchgate.netresearchgate.net These assignments are critical for verifying the synthesized compound against known data or for characterizing newly isolated or synthesized forms. For instance, the presence of a singlet in the ¹H NMR spectrum around 3.07 to 3.10 ppm can be indicative of N-methyl protons in this compound derivatives. beilstein-journals.org Aromatic protons typically resonate in the downfield region, between 6.70 and 8.19 ppm, with their exact shifts influenced by shielding or deshielding effects from neighboring groups. beilstein-journals.org ¹³C NMR spectra exhibit distinct signals corresponding to the different carbon atoms in the β-carboline skeleton and the attached side chain. beilstein-journals.org

The following table presents representative assigned ¹H and ¹³C NMR data for this compound base and its dihydrochloride salt, based on reported research researchgate.netresearchgate.net:

| Atom No. | ¹H NMR (DMSO-d₆, 600 MHz) δ (multiplicity, J Hz) | ¹³C NMR (DMSO-d₆, 150 MHz) δ | ¹H NMR (Dihydrochloride salt, DMSO-d₆, 600 MHz) δ (multiplicity, J Hz) | ¹³C NMR (Dihydrochloride salt, DMSO-d₆, 150 MHz) δ |

| 1' | 2.72 (s, 3H) | 20.4 | 2.74 (s, 3H) | 20.2 |

| 3 | 7.99 (s, 1H) | 137.7 | 8.03 (s, 1H) | 137.4 |

| 4 | - | 129.0 | - | 128.4 |

| 4b | - | 121.1 | - | 121.0 |

| 5 | 8.13 (m, 1H) | 123.3 | 8.13 (m, 1H) | 123.4 |

| 6 | 7.25 (m, 1H) | 119.6 | 7.27 (m, 1H) | 119.7 |

| 7 | 7.53 (m, 1H) | 127.3 | 7.55 (m, 1H) | 127.6 |

| 8 | 7.61 (m, 1H) | 112.1 | 7.64 (m, 1H) | 112.2 |

| 8a | - | 140.5 | - | 140.6 |

| 9 | 11.57 (br s, 1H) | - | 11.70 (br s, 1H) | - |

| 9a | - | 134.5 | - | 134.5 |

| 10 | 3.11 (t, J = 7.6 Hz, 2H) | 30.8 | 3.17 (t, J = 7.1 Hz, 2H) | 30.2 |

| 11 | 1.75 (m, 2H) | 27.5 | 1.79 (m, 2H) | 26.3 |

| 12 | 1.55 (m, 2H) | 29.3 | 1.72 (m, 2H) | 25.4 |

| 14 | - | - | 8.56 (br s, 2H) | - |

Advanced NMR Techniques for Stereochemical Analysis

Beyond basic 1D NMR, advanced 2D NMR techniques are invaluable for confirming the connectivity of atoms and elucidating the stereochemistry of this compound and its derivatives. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space correlation information. researchgate.netscielo.org.zanih.govlongdom.orgajol.infond.edu

COSY experiments reveal correlations between coupled protons, helping to establish spin systems within the molecule. longdom.org HSQC experiments correlate protons with the carbons to which they are directly attached, aiding in the assignment of carbon signals. researchgate.net HMBC experiments show correlations between protons and carbons separated by two or three bonds, providing crucial information for piecing together the molecular skeleton, particularly quaternary carbons. researchgate.netajol.info

For stereochemical analysis, NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are particularly useful. researchgate.netscielo.org.zaajol.infowordpress.com These techniques identify protons that are spatially close to each other, regardless of the number of bonds separating them. wordpress.com Analyzing the NOE correlations can provide insights into the three-dimensional conformation and relative stereochemistry of chiral centers within the this compound structure, although this compound itself does not possess chiral centers. However, these techniques would be essential for characterizing chiral this compound derivatives. longdom.orgwordpress.comodinity.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. researchgate.netwikipedia.org For this compound, MS provides a precise measurement of its mass-to-charge ratio (m/z), which can be used to confirm its molecular formula (C₁₇H₂₁N₃) and molecular weight (267.37 g/mol ). nih.govnih.gov

In mass spectrometry, the molecular ion is typically formed by ionization of the molecule. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. wikipedia.orguab.edulibretexts.org The pattern of these fragment ions is characteristic of the compound's structure and can be used to deduce the arrangement of atoms and functional groups. wikipedia.orglibretexts.org Analyzing the fragmentation pattern of this compound in conjunction with NMR data provides complementary evidence for the proposed structure. Different ionization techniques and fragmentation methods, such as electron ionization (EI) or collision-induced dissociation (CID), can be employed to generate distinct fragmentation patterns, offering varying levels of structural detail. wikipedia.orguab.edubiorxiv.org High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, which can help in determining the elemental composition of the molecular ion and its fragments. frontiersin.orgresearchgate.net

A MassBank record for this compound (MSBNK-RIKEN_NPDepo-NGA00206) contains MS2 mass spectrum data, which includes fragmentation information. massbank.jp This data can be used to compare experimental fragmentation patterns with predicted ones or with data from known samples to confirm the identity and structural integrity of this compound.

Spectroscopic Techniques for Elucidating this compound Derivative Structures

In addition to NMR and MS, other spectroscopic techniques can be employed to characterize this compound derivatives, particularly when modifications are made to the core structure or side chains. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, such as N-H, C=C, and C-H stretching vibrations. unigoa.ac.inresearchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy can be useful for compounds containing chromophores, such as the β-carboline system in this compound, providing information about electronic transitions and conjugation. unigoa.ac.in

For chiral this compound derivatives, chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be applied to determine absolute stereochemistry. wordpress.comfrontiersin.org These techniques measure the differential absorption of left and right circularly polarized light and are sensitive to the three-dimensional arrangement of atoms in chiral molecules. wordpress.comfrontiersin.org While this compound itself is achiral, the synthesis of chiral derivatives would necessitate the use of such techniques for full structural characterization.

Advanced Chromatographic Separation and Purification Techniques for this compound

The isolation and purification of this compound from natural sources or reaction mixtures are critical steps before spectroscopic analysis. Advanced chromatographic techniques are essential for obtaining high-purity samples, free from impurities that could interfere with structural elucidation. drawellanalytical.comresearchgate.net

Various types of column chromatography, including flash chromatography, normal-phase chromatography, and reversed-phase high-performance liquid chromatography (HPLC), are commonly used for the separation and purification of organic compounds like alkaloids. drawellanalytical.com The choice of stationary phase and mobile phase is optimized based on the polarity and chemical properties of this compound and the impurities present.

Method Development for High-Purity Isolation

Developing a robust chromatographic method for high-purity isolation of this compound involves optimizing parameters such as the stationary phase material, mobile phase composition, flow rate, and detection method. drawellanalytical.comresearchgate.net Reversed-phase HPLC is often preferred for its ability to separate a wide range of organic compounds based on their hydrophobicity. drawellanalytical.com Utilizing detectors such as UV-Vis detectors or mass spectrometers in line with the chromatograph allows for the monitoring of the separation and identification of this compound-containing fractions.

Achieving high purity is paramount for obtaining accurate spectroscopic data. Impurities, even in small amounts, can lead to misleading signals in NMR spectra or affect the ionization and fragmentation in mass spectrometry. Therefore, multiple chromatographic steps or different chromatographic modes may be employed sequentially to achieve the desired level of purity for structural elucidation. researchgate.netresearchgate.netnih.gov Research focusing on the synthesis of this compound highlights the importance of purification steps to obtain the target compound in sufficient purity for characterization. researchgate.net

Chiral Separation Methodologies

This compound is a β-carboline alkaloid found in plants such as Carex brevicollis. As with many natural products and pharmacologically active compounds, the presence of stereocenters can lead to the existence of enantiomers, which may exhibit different biological activities or pharmacokinetic profiles. Therefore, the chiral separation of such compounds is a critical aspect of their structural elucidation, analysis, and potential development.

Chiral separation methodologies aim to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. While enantiomers share many physical properties, they can interact differently with chiral environments, such as chiral stationary phases used in chromatography or chiral catalysts. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely employed technique for the analytical and preparative separation of enantiomers phenomenex.comelementlabsolutions.com.

Research on related β-carboline alkaloids has demonstrated the applicability of chiral chromatography for enantioseparation. For instance, (S)-brevicolline, a structurally related alkaloid also isolated from Carex brevicollis, has been successfully obtained through the chiral chromatography of its racemic mixture beilstein-journals.orgbeilstein-journals.orgnih.gov. This suggests that chiral chromatographic approaches would be pertinent for the separation of this compound enantiomers if it exists as a racemate or if the isolation yields a mixture of enantiomers.

General approaches in chiral HPLC involve selecting an appropriate chiral stationary phase capable of selectively interacting with the enantiomers. Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, protein phases, or Pirkle-type phases phenomenex.combujnochem.comchiraltech.com. The choice of the mobile phase composition (typically a mixture of organic solvents, often with additives) is also crucial for optimizing separation, influencing retention times and enantioselectivity hplc.eu. Normal phase and reversed-phase solvent systems can be utilized depending on the nature of the CSP and the analyte phenomenex.com.

Detailed research findings and specific data tables pertaining directly to the chiral separation of this compound enantiomers were not available within the scope of the consulted literature. However, the successful chiral separation of related β-carboline alkaloids like brevicolline (B1239659) highlights the potential of established chiral chromatography techniques for resolving this compound enantiomers. Further research would be required to determine the specific chiral stationary phases, mobile phase conditions, and chromatographic parameters optimal for achieving effective separation and analysis of this compound enantiomers.

Molecular and Cellular Mechanistic Investigations of Brevicarine Action

Identification and Validation of Brevicarine's Molecular Targets

Identifying the specific molecular entities that this compound interacts with is crucial for understanding its biological effects. This involves investigating its binding to receptors, its influence on enzyme activity, and its interactions with other vital biological macromolecules.

Ligand-Receptor Binding Studies

Research suggests that this compound exhibits affinity for certain neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors. ontosight.ai Ligand-receptor binding studies are fundamental in quantifying the strength and specificity of these interactions. While specific detailed binding data for this compound across a broad panel of receptors were not extensively found in the provided search results, the reported affinity for serotonin and dopamine receptors indicates these are potential molecular targets. ontosight.ai

Ligand-receptor binding studies typically involve incubating a fixed amount of receptor with varying concentrations of the ligand (this compound in this case), often using radiolabeled ligands to quantify binding. The dissociation constant (Kd) and inhibition constant (Ki) are key parameters derived from these studies, indicating binding affinity. A lower Ki or Kd value signifies higher binding affinity.

Enzymatic Modulation and Kinetic Analysis

The ability of this compound to modulate enzyme activity is another potential mechanism of action. This involves studying how this compound affects the rate of enzyme-catalyzed reactions. Kinetic analysis, including the determination of parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity), can reveal whether this compound acts as an inhibitor or activator and the nature of its interaction (e.g., competitive, non-competitive).

While the provided search results mention studies on enzyme inhibition by other compounds researchgate.net, specific detailed data on this compound's direct modulation of enzymes and corresponding kinetic analyses were not prominently featured. One study mentions in silico screening of a this compound derivative for malignant brain tumor (MBT) antagonist activity, showing hits on three MBT-containing proteins, which could potentially involve enzymatic targets researchgate.net, beilstein-journals.org. Another study mentions the interaction of compounds from Lepionurus sylvestris Blume extract, which contains this compound, with clinically relevant diabetic enzymes in a molecular docking approach frontiersin.org, nih.gov. This suggests potential enzymatic interactions, but specific kinetic data for this compound were not detailed.

Interactions with Biological Macromolecules (e.g., DNA, Proteins, Lipids)

Interactions with biological macromolecules such as DNA, proteins, and lipids can significantly impact cellular function. Some beta-carboline derivatives, a class that includes this compound, have been shown to intercalate with DNA and inhibit topoisomerase IIα, an enzyme crucial for DNA replication and transcription researchgate.net. This suggests a potential for this compound to interact with DNA.

Regarding proteins, in silico screening of a this compound derivative has indicated potential interactions with proteins, including histone deacetylase 4, endothelial nitric oxide synthase, 5-hydroxytryptamine receptor 6, and mitogen-activated protein kinase 1 beilstein-journals.org. This highlights the possibility of this compound binding to various protein targets, influencing diverse cellular processes.

Interactions with lipids can affect cell membrane integrity and function, as well as lipid-mediated signaling pathways. While general interactions of compounds with lipids and lipid peroxidation are mentioned in the search results researchgate.net, beilstein-journals.org, beilstein-journals.org, specific details regarding this compound's direct interaction with lipids were not provided.

Elucidation of this compound-Mediated Cellular Pathway Modulation

Beyond direct molecular interactions, understanding how this compound affects entire cellular pathways provides a broader perspective on its biological activities.

Impact on Specific Cellular Processes (e.g., Oxidative Stress Responses, Cell Proliferation Pathways)

This compound has been identified as a potential antioxidant compound. researchgate.net, mdpi.com, mdpi.com Antioxidant compounds can influence cellular oxidative stress responses by scavenging reactive oxygen species (ROS) or modulating the activity of antioxidant enzymes. While the search results indicate this compound's potential antioxidant properties researchgate.net, mdpi.com, mdpi.com, detailed mechanisms of how it modulates specific oxidative stress pathways were not explicitly described.

This compound's impact on cell proliferation pathways has also been investigated. Some studies on extracts containing this compound, such as those from Smilax species, have shown effects on breast cancer cell proliferation and cell cycle progression. nih.gov Specifically, an extract containing this compound led to a significant reduction in the percentage of cells in the S-phase of the cell cycle. nih.gov This suggests that this compound, potentially in combination with other compounds in the extract, can influence the cell cycle, a key regulator of cell proliferation. Other beta-carboline derivatives have also been shown to induce cell cycle arrest. researchgate.net

Modulation of Neurotransmitter Systems and Receptor Affinity (e.g., Serotonin, Dopamine Receptors)

As mentioned earlier, this compound has been reported to exhibit affinity for certain neurotransmitter receptors, including serotonin and dopamine receptors. ontosight.ai This interaction is particularly relevant given the role of these neurotransmitter systems in neurological disorders. ontosight.ai

Serotonin receptors, such as the 5-HT3 receptor, are involved in various physiological processes, and their modulation can have therapeutic effects, for instance, in controlling nausea and vomiting. wikipedia.org The 5-HT1 receptor family, including subtypes like 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F, are G protein-coupled receptors with high affinity for serotonin. nih.gov The 5-HT7 receptor is another GPCR activated by serotonin, expressed in the brain and other tissues. wikipedia.org While this compound's general affinity for serotonin receptors is noted ontosight.ai, specific details on which subtypes it preferentially binds to and the functional consequences of these interactions (agonist or antagonist activity) were not extensively provided in the search results.

Dopamine receptors, categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, are crucial in the central nervous system, involved in processes like motor control, reward, and mood. frontiersin.org, mdpi.com D2-like receptors, particularly D2 and D3, are targets for antipsychotic drugs. frontiersin.org Ligand-binding studies have characterized the affinity of various compounds for these receptor subtypes. frontiersin.org, nih.gov this compound's reported affinity for dopamine receptors suggests it may influence dopaminergic signaling ontosight.ai, which could underlie some of its potential pharmacological effects, particularly in neurological contexts.

The modulation of these neurotransmitter systems through receptor binding is a significant aspect of this compound's potential mechanism of action, although further detailed studies are needed to fully elucidate the specific receptor subtypes involved and the functional outcomes of these interactions.

Analysis of Signal Transduction Cascades

Signal transduction pathways are crucial cellular communication systems that relay signals from outside the cell to the inside, ultimately triggering specific cellular responses. khanacademy.orgnih.govkhanacademy.org These pathways involve a series of molecular events, often initiated by the binding of a ligand to a cell-surface receptor, leading to conformational changes in the receptor. khanacademy.orgnih.govkhanacademy.orgwikipedia.org This activation triggers a cascade of interactions involving intracellular signaling molecules, which can include second messengers and various signaling proteins. khanacademy.orgwikipedia.orgcolorado.eduopen.edu The complexity of these pathways allows for amplification, integration, diversification, and modulation of signals, ultimately affecting processes such as gene expression, cell growth, and metabolism. khanacademy.orgwikipedia.orgcolorado.eduslideshare.net

Research into the mechanistic actions of compounds like this compound often involves analyzing their impact on these intricate signaling networks. Identifying which specific pathways or components are affected by this compound is key to understanding its biological effects at the cellular level. While the provided search results offer general information on signal transduction khanacademy.orgnih.govkhanacademy.orgwikipedia.orgcolorado.eduopen.eduslideshare.netresearchgate.netcellml.orgnih.govbiocompare.comicr.ac.uk, specific detailed research findings directly linking this compound to the modulation of particular signal transduction cascades were not prominently found within the scope of these results. Studies on other β-carboline-containing compounds or related areas highlight the complexity of these investigations beilstein-journals.orgresearchgate.net, often requiring detailed experimental analysis to map the affected pathways and downstream effects.

Computational Approaches in this compound Mechanistic Studies

Computational methods play an increasingly significant role in investigating the potential mechanisms of action of chemical compounds, including natural products like this compound. These in silico techniques can complement experimental studies by providing insights into molecular interactions, predicting potential biological targets, and characterizing the compound's properties.

Molecular Docking and Ligand-Based Virtual Screening for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a biological target, typically a protein of known structure. bv-brc.orgijpras.comschrodinger.com This method is valuable in drug discovery for identifying potential drug candidates and understanding protein-ligand interactions. bv-brc.orgijpras.com Molecular docking can help simulate and analyze potential binding scenarios in silico, predicting the success of protein-ligand combinations before experimental validation. bv-brc.org

Ligand-based virtual screening (LBVS), on the other hand, is employed when the 3D structure of the target is unknown. cam.ac.ukoxfordglobal.com This approach relies on the principle that molecules with similar structures tend to exhibit similar biological activities. oxfordglobal.com LBVS involves comparing the chemical properties and structures of potential ligands against those of known active compounds to identify molecules likely to bind to the same target. cam.ac.ukoxfordglobal.com Both molecular docking and LBVS are used in target prediction, where the goal is to identify potential biological targets for a given molecule. nih.gov Inverse docking, for instance, applies docking methods to predict potential protein targets for a specified molecule. nih.gov

While these computational techniques are widely applied in the study of bioactive compounds mdpi.comnih.gov, specific applications of molecular docking or ligand-based virtual screening focused solely on predicting the targets of this compound were not detailed in the search results. However, the methodologies described, such as using molecular docking to model interactions between ligands and receptors nih.gov and LBVS to identify molecules similar to known inhibitors mdpi.com, represent the general approaches that could be applied to this compound to predict its potential binding partners and biological targets.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations are powerful computational tools used to study the electronic structure and properties of molecules at a fundamental level. These calculations can provide detailed information about molecular geometry, charge distribution, reactivity, and spectroscopic properties. d-nb.inforsc.orgsubstack.comnih.gov

One key application of quantum chemistry in the study of small molecules is conformational analysis. d-nb.inforsc.orgskemman.is Molecules can exist in different spatial arrangements called conformers, which can be interconverted by rotation around single bonds. d-nb.info Quantum chemical methods can determine the relative energies and stabilities of these conformers, as well as the energy barriers between them. d-nb.infoskemman.is This is important because the biological activity of a molecule can be influenced by its preferred conformation or the ensemble of accessible conformations.

Quantum chemical calculations are also used to investigate the electronic properties of molecules, such as ionization energies, electron affinities, and the nature of molecular orbitals. rsc.orgsubstack.comnih.gov These properties are crucial for understanding how a molecule might interact with other molecules or participate in chemical reactions. For example, analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into a molecule's potential to donate or accept electrons. rsc.org

While quantum chemical calculations are a standard approach in computational chemistry for characterizing small molecules researchgate.netd-nb.inforsc.orgsubstack.comnih.govskemman.is, specific detailed quantum chemical studies focused exclusively on the conformational analysis and electronic properties of this compound were not found within the provided search results. However, the general principles and applications of these methods, as described in the search results, are directly applicable to a molecule like this compound to gain a deeper understanding of its intrinsic molecular characteristics.

Molecular Dynamics Simulations of this compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. mdpi.combiorxiv.orgnih.govmpg.densf.gov By applying the laws of classical physics to the atoms and molecules in a system, MD simulations can provide insights into their motions, interactions, and conformational changes over time. mpg.de This is particularly useful for studying the dynamic behavior of biomolecules and their complexes with small molecules like this compound. nih.govnsf.gov

MD simulations can be used to explore the stability of protein-ligand complexes predicted by molecular docking, to understand the nature of the interactions at the binding site, and to investigate how the binding of a ligand affects the dynamics and conformation of the biomolecule. mdpi.combiorxiv.orgnih.govmpg.densf.gov These simulations can capture conformational variability and predict short-lived conformational states that may be relevant for biological function. biorxiv.orgnsf.gov

MD simulations are a powerful tool for complementing experimental structural data and providing a more complete picture of biomolecular function at the atomic level. biorxiv.orgnih.govmpg.densf.gov While MD simulations are widely used in the study of ligand-biomolecule interactions mdpi.comnih.govmpg.densf.govoscars-project.eu, specific detailed MD simulation studies focusing on complexes formed between this compound and its potential biological targets were not found within the provided search results. The general application of MD simulations, as described in the search results, highlights their potential utility in understanding the dynamic interactions of this compound with biomolecules once its targets are identified.

Brevicarine As a Chemical Biology Probe and Research Tool

Strategies for Brevicarine Scaffold Optimization in Research Applications

Scaffold optimization is a crucial aspect of chemical biology research and drug discovery, aimed at improving the potency, selectivity, and physicochemical properties of small molecules for specific research applications. crick.ac.ukspirochem.com This involves modifying the core chemical structure (scaffold) of a promising compound to enhance its interaction with a biological target or improve its behavior in biological systems. crick.ac.ukspirochem.com

For a compound like this compound, which possesses a beta-carboline core structure ontosight.ai, scaffold optimization strategies could involve synthetic modifications to different parts of the molecule. The goal in a research context is often to develop a more selective or potent probe for a particular biological target or pathway. crick.ac.uk This can involve exploring different substituents, modifying the linker regions, or altering the core ring system while maintaining or improving the desired biological activity. spirochem.com

Techniques such as structure-based design, where the three-dimensional structure of the target protein is used to guide modifications, and the synthesis of libraries of analogs are commonly employed in scaffold optimization. crick.ac.ukscilifelab.se The aim is to generate compounds with improved properties for use as reliable chemical probes in research studies. crick.ac.uk The concept of using molecular scaffolds to explore new chemical and property spaces is a key element in designing molecules with desired functionalities. spirochem.com

Integration of this compound into Chemical Biology Methodologies for Cellular Studies

Integrating small molecules like this compound into chemical biology methodologies allows for the study of cellular processes with a level of temporal and dose-dependent control that complements genetic approaches. nih.gov Chemical biology employs molecular tools to investigate fundamental questions in cellular function, providing insights into biological processes and their modulation.

Cellular studies using chemical probes can involve various techniques, including cellular imaging, proteomics, and activity-based protein profiling (ABPP). universiteitleiden.nl These methods help to visualize the localization of targets, identify proteins that interact with the probe, and assess the functional state of protein families in living cells. universiteitleiden.nl

The application of chemical probes in cellular studies allows researchers to perturb specific biological targets and observe the resulting phenotypic changes, helping to establish causal relationships between the target and the observed cellular outcome. thermofisher.krtocris.com This integration is essential for understanding complex biological networks and pathways within their physiological context. embl.orgnih.gov

For example, activity-based protein profiling (ABPP) uses chemical probes to profile the activity of enzyme families directly in biological systems, providing a functional readout that complements traditional gene or protein expression data. universiteitleiden.nl Such methodologies, when applied with well-characterized small molecules, contribute significantly to delineating biological mechanisms at the cellular level. universiteitleiden.nlnih.gov

Future Directions and Emerging Research Opportunities for Brevicarine

Advancements in Biosynthetic Pathway Engineering for Sustainable Production

Sustainable production of natural products like brevicarine is a critical area for future research, aiming to overcome limitations associated with traditional extraction from natural sources, such as low yields and environmental impact. Advancements in biosynthetic pathway engineering offer promising avenues for the efficient and environmentally friendly production of this compound. Engineering microbial strains for the heterologous production of rare natural products has emerged as a promising approach beilstein-journals.org. This involves identifying and manipulating the genes responsible for this compound biosynthesis in its natural producers and transferring them into a suitable microbial host, such as bacteria or yeast.

Metabolic engineering of microbes has been recognized as a green and sustainable biotechnology for producing natural and unnatural products nih.gov. By optimizing the metabolic pathways within the host organism, researchers can enhance the production of the target compound. This approach not only ensures the continuous acquisition of natural products from renewable biomass but also helps protect natural resources and the environment nih.gov. Recent developments in sustainable agriculture highlight the integration of synthetic biology with plant systems biology, improving genetic engineering precision to boost secondary metabolite synthesis researchgate.net. While the complete biosynthetic pathway of this compound may require further elucidation, understanding and engineering the pathways for other secondary metabolites provides a roadmap for applying similar strategies to this compound, paving the way for sophisticated pathway engineering efforts beilstein-journals.orgnih.gov.

Exploration of Novel Synthetic Methodologies and Catalyst Development

The development of efficient and scalable synthetic routes to this compound remains an important area for future investigation. Novel synthetic methodologies and the exploration of new catalysts can lead to more cost-effective and environmentally benign production processes. Recent studies have focused on developing new and scalable syntheses of β-carboline alkaloids, including this compound, often based on versatile key intermediates nih.govresearchgate.net. These approaches aim to improve yields and facilitate the preparation of larger quantities of the compound for further study nih.gov.

The broader field of organic synthesis is continuously evolving with the development of novel methodologies and catalysts. This includes the use of transition metal catalysis and nanocatalysis, which offer potential for enhanced selectivity and efficiency in chemical transformations relevant to this compound synthesis thieme.dersc.org. For instance, advancements in photoredox catalysis, particularly using red light, have emerged as efficient and versatile approaches for developing novel synthetic methodologies with advantages such as low energy consumption and fewer side reactions rsc.org. Exploring the application of these cutting-edge catalytic systems to the synthesis of the β-carboline core and its specific substituents could lead to significantly improved synthetic routes for this compound in the future. Furthermore, the synthesis of novel, potentially pharmacologically active β-carboline derivatives structurally close to this compound can also serve as versatile starting materials for the synthesis of new alkaloid analogues nih.gov.

Application of Systems Biology and Multi-Omics Approaches to Understand this compound Bioactivity

Understanding the complex mechanisms underlying this compound's bioactivity at a systems level is crucial for future research. The application of systems biology and multi-omics approaches can provide a comprehensive view of how this compound interacts with biological systems. Multi-omics analysis, which combines data from genomics, transcriptomics, proteomics, metabolomics, and other omics disciplines, is vital for enhancing discovery power and offers high resolution into biological questions biogenity.com.

By applying these approaches to study the effects of this compound on cells or organisms, researchers can gain insights into the molecular pathways, protein interactions, and metabolic changes influenced by the compound. This can help in identifying potential targets, understanding dose-response relationships at a molecular level, and uncovering the intricate interplay between different biological components affected by this compound stanford.edu. Systems biology uses advanced functional genomics tools (multi-omics) to gather information and build mathematical models that help us understand the structure and function of metabolic or signaling processes researchgate.net. Integrating diverse omics datasets and applying computational methods for systems-level analysis are key areas in this field stanford.eduebi.ac.uk. While specific multi-omics studies on this compound were not found, the established methodologies in systems biology provide a clear path for future research to comprehensively understand its biological effects.

Innovations in Computational and Experimental Research Methodologies for this compound Studies

The integration of computational and experimental research methodologies is increasingly important for accelerating the pace of discovery and gaining deeper insights into the properties and activities of compounds like this compound. Computational methods, such as mathematical modeling, simulation, and machine learning, can be used to analyze large datasets, predict molecular properties, and model biological interactions researchhub.commdpi.com. These approaches can help researchers prioritize experiments, design more targeted studies, and interpret complex biological data researchhub.comnih.gov.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.